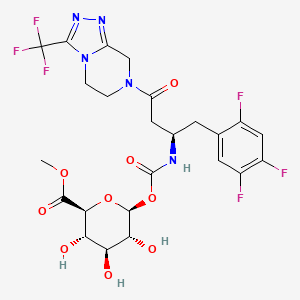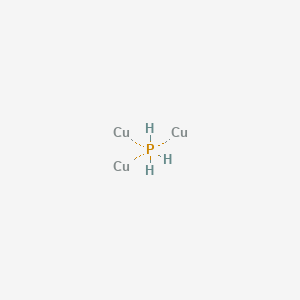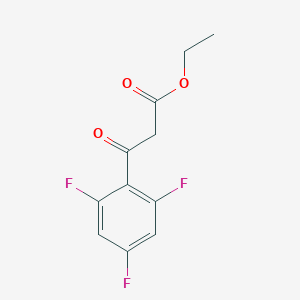
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a fluorophenyl group and diacetate moieties, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups to form the diacetate moieties. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring or fluorophenyl group.
Applications De Recherche Scientifique
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and fluorophenyl group can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetoxy-5-(3-((5-(4-chlorophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diacetoxy-5-(3-((5-(4-bromophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in various applications.
Propriétés
Formule moléculaire |
C32H33FO9S |
|---|---|
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2R,3S,4S)-3,4-diacetyloxy-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(42-29)27(39-19(3)35)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29?,30-,31+,32+/m1/s1 |
Clé InChI |
MJAUJEOBRLEQIY-COODHPBESA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)





![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)



![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
